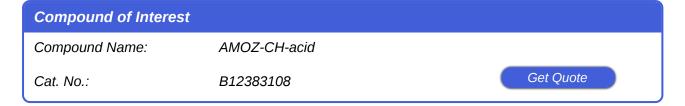


An In-Depth Technical Guide to the Synthesis and Characterization of AMOZ Standards

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a critical marker residue for monitoring the illegal use of the nitrofuran antibiotic furaltadone in food-producing animals.[1] Due to the rapid metabolism of the parent drug, regulatory agencies rely on the detection of its stable, tissue-bound metabolite, AMOZ, to ensure food safety.[2] The availability of well-characterized AMOZ standards is paramount for the development and validation of sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA), used in food safety and drug metabolism studies.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of AMOZ standards, including detailed experimental protocols and data presentation.

Furaltadone Metabolism and the Significance of AMOZ

Furaltadone, a broad-spectrum antibiotic, undergoes rapid and extensive metabolism in vivo. The parent compound is rarely detected in edible tissues after a short withdrawal period.[5] Instead, it forms covalent bonds with tissue proteins, resulting in persistent residues. The key metabolite that retains the core structural features of the parent drug is AMOZ. Mild acid



hydrolysis can release AMOZ from these protein adducts, allowing for its detection and quantification as a marker for furaltadone abuse.

The metabolic pathway leading to the formation of AMOZ is a critical aspect of understanding its role as a marker residue.



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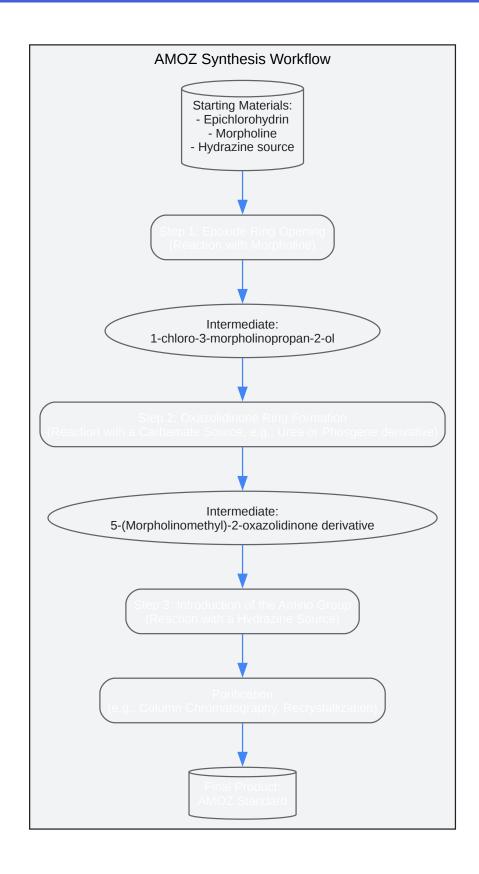
Metabolic Pathway of Furaltadone to AMOZ.

Synthesis of AMOZ Standard

While the synthesis of AMOZ derivatives for immunoassay development is documented, a detailed, publicly available protocol for the synthesis of the AMOZ standard itself is not widespread. However, a plausible synthetic route can be inferred from established organic chemistry principles for the formation of oxazolidinone rings. A common strategy involves the reaction of an appropriate epoxide with a carbamate source, followed by the introduction of the amino group.

The following diagram illustrates a conceptual workflow for the synthesis of an AMOZ standard.





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Conceptual Synthesis Workflow for AMOZ.



Experimental Protocol: Synthesis of AMOZ (Hypothetical)

This protocol is a generalized procedure based on common organic synthesis techniques for oxazolidinones and should be adapted and optimized under appropriate laboratory conditions.

Materials:

- Epichlorohydrin
- Morpholine
- Urea
- Hydrazine hydrate
- Sodium hydroxide
- Hydrochloric acid
- Suitable organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)
- Silica gel for column chromatography

Procedure:

- Synthesis of 1-chloro-3-morpholinopropan-2-ol: Slowly add epichlorohydrin to a cooled solution of morpholine in a suitable solvent (e.g., ethanol). Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure.
- Formation of the Oxazolidinone Ring: React the resulting amino alcohol with a carbamate source like urea at elevated temperature. Alternatively, a phosgene equivalent could be used under basic conditions. The reaction progress should be monitored by TLC.
- Introduction of the Amino Group: The oxazolidinone intermediate is then reacted with a
 hydrazine source, such as hydrazine hydrate, to introduce the amino group at the N3
 position of the oxazolidinone ring.



 Purification: The crude AMOZ is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of dichloromethane and methanol). Further purification can be achieved by recrystallization from a suitable solvent to yield the final AMOZ standard.

Characterization of AMOZ Standards

Thorough characterization of the synthesized AMOZ standard is essential to confirm its identity, purity, and suitability for use in analytical applications. A combination of spectroscopic and chromatographic techniques is employed.

Physicochemical and Spectroscopic Data

Property	Value
Molecular Formula	C8H15N3O3
Molecular Weight	201.22 g/mol
Appearance	White to off-white solid
Melting Point	115-120 °C
¹H NMR (DMSO-d₅, 400 MHz)	Predicted shifts: δ 4.6-4.8 (m, 1H), 4.0-4.2 (t, 1H), 3.5-3.7 (m, 4H), 3.3-3.5 (dd, 1H), 2.3-2.6 (m, 6H)
¹³ C NMR (DMSO-d ₆ , 100 MHz)	Predicted shifts: δ 158.0 (C=O), 72.0 (CH), 66.0 (CH ₂), 59.0 (CH ₂), 53.0 (CH ₂), 48.0 (CH ₂)

Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.

Chromatographic and Mass Spectrometric Data

For regulatory monitoring, LC-MS/MS is the gold standard for the detection of AMOZ. The following table summarizes key parameters for its analysis.



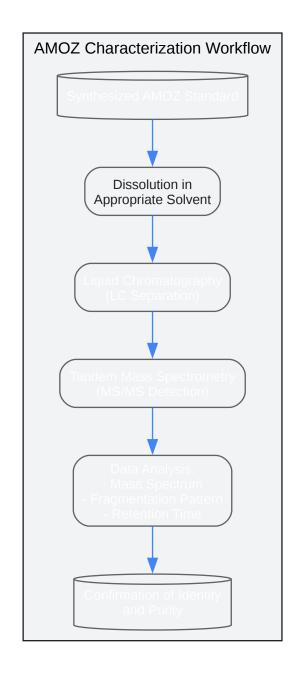
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Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)	202.1
Product Ions (m/z)	134.1, 100.1
Typical Retention Time	Dependent on LC conditions

The following diagram illustrates a typical analytical workflow for the characterization and quantification of AMOZ.





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Analytical Workflow for AMOZ Characterization.

Experimental Protocol: LC-MS/MS Characterization

Instrumentation:

• High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system



• Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 μm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A suitable gradient to achieve separation from matrix components
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL

Mass Spectrometric Conditions (Example):

- · Ionization Mode: ESI Positive
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
 - Quantifier: 202.1 -> 134.1
 - Qualifier: 202.1 -> 100.1
- Collision Energy: Optimized for the specific instrument

Conclusion

The synthesis and rigorous characterization of AMOZ standards are fundamental to the effective monitoring of furaltadone use in veterinary medicine and the protection of the food supply. This guide provides a foundational understanding of the synthesis process, detailed characterization methods, and the critical data parameters necessary for researchers, scientists, and drug development professionals. The availability of high-purity, well-



characterized AMOZ standards will continue to be essential for the development of robust and reliable analytical methods to ensure global food safety.

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